molecular formula C20H20BrN5O3S B10893032 N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10893032
M. Wt: 490.4 g/mol
InChI Key: SQUNWZMQLWLVKK-LSHDLFTRSA-N
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Description

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a useful research compound. Its molecular formula is C20H20BrN5O3S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
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Biological Activity

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS No. 444931-61-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activities, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrN5O3SC_{20}H_{20}BrN_5O_3S, with a molecular weight of approximately 490.37 g/mol. The compound features a complex structure that includes a triazole ring and various functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. For instance, in a study focusing on MDA-MB-231 breast cancer cells, it was found that treatment with related compounds resulted in a significant increase in apoptotic cell populations as evidenced by annexin V-FITC staining. The study reported that certain derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting their selectivity and potential as anticancer agents .

Case Study: Apoptosis Induction

A notable case study demonstrated that a derivative of this compound induced apoptosis in MDA-MB-231 cells with an increase in annexin V-FITC-positive cells from 0.18% to 22.04%, indicating a robust pro-apoptotic effect . This suggests that the compound may interfere with critical cellular pathways involved in cancer cell survival.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Various studies have shown that compounds containing similar structural motifs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

In a comparative analysis, several synthesized derivatives were tested against standard bacterial strains using the disk diffusion method and MIC (Minimum Inhibitory Concentration) assays. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics like norfloxacin . The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antibacterial efficacy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors and plays a role in tumorigenesis.
  • Cellular Uptake : Studies utilizing HPLC methods have demonstrated effective cellular uptake of the compound in cancer cell lines, suggesting that structural modifications could enhance bioavailability and efficacy .

Data Summary Table

Biological Activity IC50 Values Cell Line/Organism Mechanism
Anticancer10.93 - 25.06 nMMDA-MB-231Apoptosis induction via CA IX inhibition
AntimicrobialVariesVarious bacterial strainsInhibition of bacterial growth

Properties

Molecular Formula

C20H20BrN5O3S

Molecular Weight

490.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN5O3S/c1-12-4-6-13(7-5-12)19-24-25-20(26(19)2)30-11-17(27)23-22-10-14-8-15(21)9-16(29-3)18(14)28/h4-10,28H,11H2,1-3H3,(H,23,27)/b22-10+

InChI Key

SQUNWZMQLWLVKK-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)OC)O

Origin of Product

United States

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